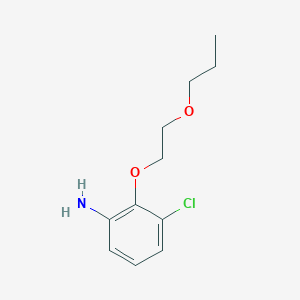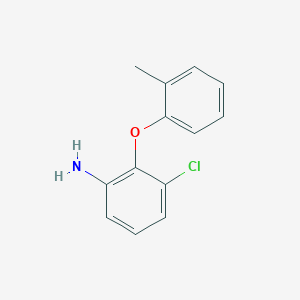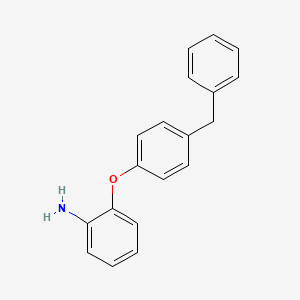
2-(4-Benzylphenoxy)aniline
Overview
Description
2-(4-Benzylphenoxy)aniline is an organic compound with the molecular formula C19H17NO It consists of a benzyl group attached to a phenoxy group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylphenoxy)aniline can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-benzylphenol with aniline in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic attack by the aniline to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzyl or phenoxy groups are substituted with other functional groups using reagents like halogens or nitrating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products Formed
Oxidation: Quinones, oxidized derivatives
Reduction: Reduced amine derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-(4-Benzylphenoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments
Mechanism of Action
The mechanism of action of 2-(4-Benzylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with the formula C6H5NH2, used as a precursor in the synthesis of various chemicals.
4-Benzylphenol: A related compound with a benzyl group attached to a phenol, used in the synthesis of other organic molecules.
Phenoxybenzene: A compound with a phenoxy group attached to a benzene ring, used in various chemical applications
Uniqueness
2-(4-Benzylphenoxy)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-benzylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-18-8-4-5-9-19(18)21-17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-13H,14,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIQLBUKBOXKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282235 | |
| Record name | 2-[4-(Phenylmethyl)phenoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946714-42-7 | |
| Record name | 2-[4-(Phenylmethyl)phenoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Phenylmethyl)phenoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine](/img/structure/B3171928.png)
![3-[(3-Ethylphenoxy)methyl]piperidine](/img/structure/B3171931.png)
![4-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B3171949.png)
![4-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B3171956.png)
![4-[(4-Phenoxyphenoxy)methyl]piperidine](/img/structure/B3171963.png)
![4-[(4-Ethylphenoxy)methyl]piperidine](/img/structure/B3171968.png)
![3-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-4-ylamine](/img/structure/B3171976.png)
![(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3171988.png)
![(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3171991.png)
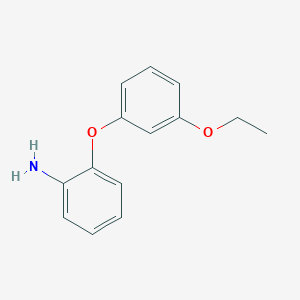
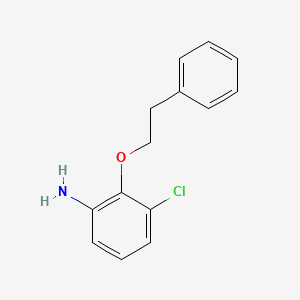
![3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3172022.png)
